molecular formula C10H12F3NO2 B13058802 (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13058802
M. Wt: 235.20 g/mol
InChI Key: NLUVRNHIPQPEQO-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol featuring a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy (OCF₃) moiety confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

NLUVRNHIPQPEQO-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthesis of the Oxime Intermediate

A common approach starts from the corresponding 1-(4-trifluoromethoxyphenyl)-1-hydroxy-2-propanone, which undergoes oximation:

  • Reaction Conditions: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) in a biphasic system consisting of an organic solvent (such as di-n-butyl ether, toluene, or ethyl acetate) and water.
  • Temperature: Typically maintained between 0°C and 30°C to optimize yield and selectivity.
  • Solvent System: Organic solvents like di-n-butyl ether or toluene dissolve the ketone, while the aqueous phase contains hydroxylamine salt and base.
  • Procedure: The mixture is vigorously stirred for 1–2 hours, allowing complete conversion to the oxime.
  • Isolation: The organic layer containing the oxime is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the oxime intermediate.

This step is critical as the oxime formation sets the stage for stereoselective reduction.

Stereoselective Reduction of the Oxime

  • Catalyst: A nickel-aluminum alloy catalyst or similar hydrogenation catalysts are employed for the reduction of the oxime to the amino alcohol.
  • Reaction Conditions: Reduction is carried out under hydrogen atmosphere, often at mild temperatures (room temperature to 50°C) to avoid racemization.
  • Outcome: This step converts the oxime into the corresponding amino alcohol, preserving the stereochemistry at the 1 and 2 positions.
  • Purification: Post-reduction, the reaction mixture is subjected to solvent extraction and purification steps such as recrystallization or chromatography to isolate the optically pure (1S,2S) isomer.

Alternative Synthetic Routes

While the oxime reduction route is predominant, other methods include:

  • Direct Amination: Using chiral catalysts or auxiliaries to introduce the amino and hydroxyl groups stereoselectively onto a suitable precursor.
  • Chiral Pool Synthesis: Starting from naturally occurring chiral building blocks and introducing the trifluoromethoxyphenyl substituent via electrophilic aromatic substitution or cross-coupling reactions.
  • Asymmetric Catalysis: Employing chiral ligands and metal catalysts to achieve enantioselective formation of the amino alcohol.

These alternative methods may be optimized based on availability of starting materials and desired scale.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Oxime Formation Hydroxylamine hydrochloride, sodium acetate/sodium hydroxide 0 to 30 Di-n-butyl ether/water or toluene/water Biphasic system; vigorous stirring required
Oxime Reduction Ni-Al catalyst, hydrogen gas 20 to 50 Ethanol, methanol, or suitable hydrogenation solvent Mild conditions to preserve stereochemistry
Purification Solvent extraction, drying over Na2SO4, evaporation Ambient Organic solvents (toluene, diethyl ether) Recrystallization or chromatography for purity

Analytical and Purity Assessment

  • Chiral HPLC: Utilized to confirm the enantiomeric excess (ee) of the final amino alcohol. A typical method uses a C-18 column with a mobile phase containing tetramethylammonium hydroxide buffer mixed with methanol and tetrahydrofuran, UV detection at 210 nm.
  • Resolution: The method ensures a resolution factor of at least 2.0 between stereoisomers, confirming optical purity.
  • Yield: Reported yields for the oxime intermediate range from 85-95%, and overall yields for the amino alcohol after reduction and purification are typically above 70%.

Research Findings and Optimization Insights

  • Base Selection: Sodium acetate trihydrate and sodium hydroxide are preferred bases for oxime formation due to their ability to neutralize acidic hydroxylamine salts and maintain optimal pH.
  • Solvent Choice: Di-n-butyl ether and toluene provide efficient phase separation and high solubility for the ketone and oxime, facilitating easier isolation.
  • Temperature Control: Maintaining low to moderate temperatures during oxime formation and reduction prevents side reactions and racemization, preserving the (1S,2S) configuration.
  • Catalyst Efficiency: Nickel-aluminum catalysts offer cost-effective and scalable reduction with high stereoselectivity compared to other metal catalysts.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Optical Purity (ee %) Remarks
1 1-(4-trifluoromethoxyphenyl)-1-hydroxy-2-propanone oxime Hydroxylamine hydrochloride, sodium acetate, di-n-butyl ether/water, 0–30°C 85–95 N/A Oxime formation
2 (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL Ni-Al catalyst, H2, ethanol/methanol, 20–50°C 70–80 >98 Stereoselective reduction
3 Purified final compound Solvent extraction, drying, recrystallization >99 High purity isolation

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL with four analogs from the evidence:

Compound Name Molecular Formula Substituent(s) on Phenyl Group Molecular Weight (g/mol) Key Structural Differences
This compound (Target Compound) C₁₀H₁₁F₃NO₂ 4-(Trifluoromethoxy) 237.20* Reference compound
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL () C₁₀H₁₂F₃NOS 4-(Trifluoromethylthio, SCF₃) 259.27 SCF₃ group (more lipophilic than OCF₃)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL () C₁₃H₂₁NO 3-(tert-butyl) 207.32 Bulky tert-butyl group (electron-donating)
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol () C₉H₁₀F₃NO 2,3,5-Trifluoro 205.18 Multiple fluorine atoms (electron-withdrawing)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL () C₁₀H₁₁ClF₃NO 2-Chloro, 4-(trifluoromethyl, CF₃) 253.65 Combined Cl and CF₃ substituents

*Calculated based on molecular formula.

Key Observations:
  • Trifluoromethoxy vs.
  • tert-Butyl Substituent (): The electron-donating tert-butyl group may reduce metabolic oxidation compared to electron-withdrawing fluorinated groups .
  • Trifluorophenyl vs. Chloro/CF₃ (): Multiple fluorines or chloro/CF₃ pairs enhance electron-withdrawing effects, which could influence binding to aromatic interaction hotspots in proteins .

Stereochemical Considerations

The (1S,2S) configuration of the target compound distinguishes it from analogs like (1S,2R)-configured derivatives (e.g., ). Stereochemistry critically impacts biological activity; for example, (1S,2S) vs. (1S,2R) diastereomers may exhibit divergent binding affinities to chiral receptors or enzymes.

Biological Activity

(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its synthesis, biological activity, and mechanisms of action based on various research findings.

  • Molecular Formula: C10H12F3NO2
  • Molecular Weight: 235.20 g/mol
  • IUPAC Name: this compound
  • CAS Number: 634915-14-3

Structural Characteristics

The compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of both an amino and an alcohol functional group allows for diverse chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material: 4-(trifluoromethoxy)benzaldehyde is used as the precursor.
  • Reduction: The aldehyde is reduced to an alcohol using sodium borohydride.
  • Amination: The alcohol undergoes reductive amination to form the amine.
  • Chiral Resolution: The racemic mixture is resolved to obtain the desired enantiomer via chiral chromatography or enzymatic methods.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), chronic myeloid leukemia cells (K562), and biphenotypic B myelomonocytic leukemia cells (MV4-11). The results indicate significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
K5628Inhibition of PCNA expression
MV4-1112Induction of autophagy markers

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Caspase Activation: Studies have shown that treatment with this compound leads to the activation of caspases, crucial for the apoptotic pathway.
  • Autophagy Induction: It has been observed to induce autophagy markers such as LC3, which are associated with cellular degradation processes .

Case Studies

In a study examining the effects of various derivatives on cancer cell lines, this compound was one of the most potent compounds tested. It demonstrated a clear dose-dependent response in reducing cell viability and altering cell cycle dynamics, supporting its potential role as a therapeutic agent in oncology .

Figure 1: Dose-dependent Response in MCF-7 Cells

Dose-response curve (Note: Replace with actual data or graphical representation)

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